Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including protection and deprotection of functional groups, as well as the formation of the carbamate moiety itself. For example, paper describes a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate through aziridine opening and optical resolution, which could be relevant to the synthesis of similar tert-butyl carbamate compounds. Paper outlines a multi-step synthesis of (R)-tert-butyl carbamate from L-Serine, which includes esterification and protection steps. These methods could potentially be adapted for the synthesis of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group attached to a carbamate moiety. In paper , the structure of a tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate is discussed, highlighting the interactions between different functional groups within the molecule. This information can be useful in understanding the structural aspects of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate, as it may exhibit similar intramolecular interactions.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can participate in various chemical reactions. Paper discusses the synthesis of 9-substituted derivatives of tert-butyl carbamate by reacting tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate with different acid chlorides. This indicates that tert-butyl carbamate compounds can be functionalized further, which could be applicable to tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate for the introduction of additional substituents or functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives can vary depending on their specific structure. For instance, paper describes the synthesis and separation of diastereomers of a tert-butyl carbamate derivative, which suggests that these compounds can exhibit stereoisomerism, leading to different physical properties such as solubility and melting points. The crystalline structure of one of the diastereomers was also determined, which is important for understanding the solid-state properties of these compounds.
Scientific Research Applications
1. Synthesis of Novel Heterocyclic Compounds
- Summary of Application: This compound has been used in the synthesis of novel heterocyclic compounds, specifically 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives . These derivatives have potential applications in medicinal chemistry due to their wide range of biological activity .
- Methods of Application: The introduction of a tert-butyl group into these systems was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
- Results or Outcomes: The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
2. Preparation of Low-Dielectric Polyimide Films
- Summary of Application: Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate has been used in the preparation of low-dielectric polyimide (PI) films . These films are of great significance in the field of the microelectronics industry .
- Methods of Application: A series of novel tert-butyl PI films were constructed based on a low-temperature polymerization strategy .
- Results or Outcomes: The introduction of tert-butyl branches in the main chain of PIs can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant .
3. Direct Introduction of the tert-Butoxycarbonyl Group
- Summary of Application: This compound has been used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to the batch .
- Methods of Application: The introduction of the tert-butoxycarbonyl group was achieved using flow microreactor systems .
- Results or Outcomes: The resultant flow process was found to be more efficient and versatile compared to the batch .
4. Synthesis of Tertiary Butyl Esters
- Summary of Application: Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate has been used in the synthesis of tertiary butyl esters . These esters find large applications in synthetic organic chemistry .
- Methods of Application: The synthesis was achieved by a direct and sustainable method .
- Results or Outcomes: The resultant process was found to be more efficient and versatile .
5. Synthesis of Tert-Butyl-Substituted [1,2,4]Triazino[5,6-b]Indole
- Summary of Application: This compound has been used in the synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole . These compounds have potential applications in medicinal chemistry due to their wide range of biological activity .
- Methods of Application: The introduction of a tert-butyl group into these systems was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
- Results or Outcomes: The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
6. Preparation of Tert-Butyl Esters
- Summary of Application: Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate has been used in the preparation of tert-butyl esters . These esters find large applications in synthetic organic chemistry .
- Methods of Application: A series of novel tert-butyl esters were constructed based on a low-temperature polymerization strategy .
- Results or Outcomes: The introduction of tert-butyl branches in the main chain of esters can enhance the free volume of the molecular chain and reduce the interaction between molecular chains, resulting in a low dielectric constant .
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
tert-butyl N-(1,3-dioxoisoindol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)14-15-10(16)8-6-4-5-7-9(8)11(15)17/h4-7H,1-3H3,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPZBVFVFPPDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355437 | |
Record name | TERT-BUTYL 1,3-DIOXOISOINDOLIN-2-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate | |
CAS RN |
34387-89-8 | |
Record name | TERT-BUTYL 1,3-DIOXOISOINDOLIN-2-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)(tert-butoxy)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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